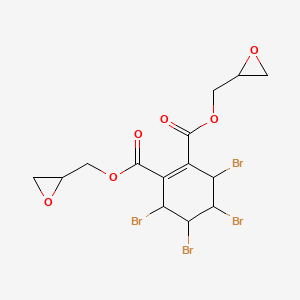
Bis(oxiranylmethyl) 3,4,5,6-tetrabromocyclohexene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(oxiranylmethyl) 3,4,5,6-tetrabromocyclohexene-1,2-dicarboxylate is a complex organic compound with the molecular formula C14H14Br4O6. It is characterized by the presence of multiple bromine atoms and epoxide groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(oxiranylmethyl) 3,4,5,6-tetrabromocyclohexene-1,2-dicarboxylate typically involves the reaction of tetrabromocyclohexene with oxiranylmethyl reagents under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process includes steps such as bromination, epoxidation, and esterification, followed by purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis(oxiranylmethyl) 3,4,5,6-tetrabromocyclohexene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the opening of epoxide rings.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Bis(oxiranylmethyl) 3,4,5,6-tetrabromocyclohexene-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants and other specialty chemicals
Mechanism of Action
The mechanism by which Bis(oxiranylmethyl) 3,4,5,6-tetrabromocyclohexene-1,2-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The epoxide groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The bromine atoms contribute to the compound’s reactivity and ability to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Bis(oxiran-2-ylmethyl) 3,4,5,6-tetrabromocyclohexene-1,2-dicarboxylate
- Tetrabromobisphenol A (TBBPA)
- Hexabromocyclododecane (HBCD)
Uniqueness
Bis(oxiranylmethyl) 3,4,5,6-tetrabromocyclohexene-1,2-dicarboxylate is unique due to its specific combination of bromine atoms and epoxide groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high reactivity and specificity .
Properties
CAS No. |
97890-19-2 |
|---|---|
Molecular Formula |
C14H14Br4O6 |
Molecular Weight |
597.9 g/mol |
IUPAC Name |
bis(oxiran-2-ylmethyl) 3,4,5,6-tetrabromocyclohexene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H14Br4O6/c15-9-7(13(19)23-3-5-1-21-5)8(10(16)12(18)11(9)17)14(20)24-4-6-2-22-6/h5-6,9-12H,1-4H2 |
InChI Key |
UGYFFARIZMXOAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC(=O)C2=C(C(C(C(C2Br)Br)Br)Br)C(=O)OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















